Dacinostat
Overview
Description
Dacinostat, also known as LAQ824, is a novel histone deacetylase inhibitor. It belongs to the class of hydroxamic acid analogs and exhibits potent anticancer activity. This compound is effective at nanomolar concentrations against various cancer cell lines, including multiple myeloma and acute myeloid leukemia .
Mechanism of Action
Target of Action
Dacinostat, also known as LAQ-824, is a potent inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This process is crucial in the regulation of gene expression .
Mode of Action
This compound interacts with its primary targets, the HDACs, by inhibiting their enzymatic activities . This inhibition leads to an increase in the acetylation of histones, thereby loosening the DNA structure and promoting gene transcription . This change in gene expression can lead to various cellular responses, including cell cycle arrest, differentiation, and apoptosis .
Biochemical Pathways
The inhibition of HDACs by this compound affects several biochemical pathways. For instance, it has been found to down-modulate hypoxia-inducible factor 1-α and vascular endothelial growth factor (VEGF) in tumor cell models . These changes can lead to the inhibition of angiogenesis, a critical process in tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action include induction of cytotoxicity, triggering of cell apoptosis, and blockage of cell cycle progression at the G2/M phase . In addition, this compound has been shown to attenuate the growth of xenograft medulloblastoma in mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the action of this compound. It has been suggested that the combination of this compound with other therapeutic modalities could potentially enhance its therapeutic efficacy . .
Biochemical Analysis
Biochemical Properties
Dacinostat plays a significant role in biochemical reactions by inhibiting histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and gene repression. This compound interacts with histone deacetylases by binding to their active sites, thereby preventing them from deacetylating histones. This inhibition results in the accumulation of acetylated histones, leading to a more open chromatin structure and increased gene expression. This compound has been shown to interact with various histone deacetylases, including histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 .
Cellular Effects
This compound exerts its effects on various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, triggers apoptosis, and inhibits cell proliferation. These effects are mediated through the upregulation of tumor suppressor genes and the downregulation of oncogenes. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to altered cellular responses. Additionally, this compound has been shown to modulate cellular metabolism by affecting the expression of genes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of histone deacetylases, leading to their inhibition. This inhibition prevents the removal of acetyl groups from histone proteins, resulting in the accumulation of acetylated histones. The increased acetylation of histones leads to a more open chromatin structure, allowing for increased gene expression. This compound also affects the expression of non-histone proteins by modulating their acetylation status. This includes the acetylation of transcription factors, which can alter their activity and influence gene expression. The overall effect of this compound is the reactivation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained inhibition of histone deacetylases. Long-term exposure to this compound has been shown to result in prolonged cell cycle arrest and apoptosis in cancer cells. Some studies have reported the development of resistance to this compound over time, which may be due to the activation of compensatory pathways or mutations in histone deacetylases. Despite this, this compound remains effective in inducing cytotoxicity and inhibiting tumor growth in various cancer models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, this compound can cause toxic effects, including weight loss, hematological abnormalities, and organ toxicity. The therapeutic window of this compound is therefore narrow, and careful dose optimization is required to achieve maximum efficacy with minimal toxicity. Studies in animal models have also shown that this compound can enhance the efficacy of other anticancer agents when used in combination therapy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of histone deacetylases. This inhibition affects the expression of genes involved in metabolic processes, such as glycolysis and oxidative phosphorylation. This compound has been shown to increase the expression of genes involved in glycolysis, leading to enhanced glucose uptake and lactate production. Conversely, this compound decreases the expression of genes involved in oxidative phosphorylation, leading to reduced mitochondrial respiration. These effects on metabolic pathways contribute to the overall cytotoxicity of this compound in cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments. This compound has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on histone deacetylases. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with histone deacetylases. This compound can also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with non-histone proteins. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the acetylation status of this compound can affect its binding to nuclear transport receptors, influencing its nuclear localization. The subcellular localization of this compound is crucial for its activity and function, as it determines the accessibility of its target enzymes .
Preparation Methods
Dacinostat is synthesized through a series of chemical reactions involving hydroxamic acid derivatives. One common synthetic route involves the reaction of 4-aminomethylcinnamic hydroxamic acid with various reagents to form the final compound . Industrial production methods typically involve optimizing these reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Dacinostat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxamic acid moiety, altering the compound’s activity.
Substitution: Substitution reactions involving the aromatic ring or hydroxamic acid group can lead to the formation of different analogs with varying biological activities
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dacinostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Dacinostat is compared with other histone deacetylase inhibitors such as quisinostat and vorinostat. While all these compounds inhibit histone deacetylases, this compound is unique in its broad-spectrum activity against multiple classes of histone deacetylases and its potent anticancer effects at nanomolar concentrations . Similar compounds include:
Quisinostat: Another potent histone deacetylase inhibitor with similar anticancer properties.
Vorinostat: A well-known histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
This compound’s uniqueness lies in its ability to overcome resistance mechanisms in cancer cells and its potential for combination therapy with other anticancer agents .
Properties
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQBBCUWLSASG-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870351 | |
Record name | Dacinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404951-53-7 | |
Record name | Dacinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dacinostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dacinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dacinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.